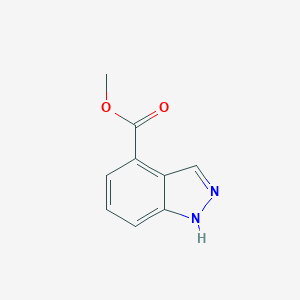

Methyl 1H-indazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXWKIOTIDFYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425092 | |

| Record name | Methyl 1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192945-49-6 | |

| Record name | Methyl 1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core with a methyl carboxylate group at the 4-position. The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, a key building block for the development of novel therapeutics and other functional organic materials.[3]

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data has been compiled from various sources and is presented for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [6][7][8] |

| Molecular Weight | 176.17 g/mol | [3][6][7] |

| CAS Number | 192945-49-6 | [3][6][9] |

| Appearance | Off-white to yellow solid | [3][9] |

| Melting Point | 133-138 °C | [9] |

| Boiling Point (Predicted) | 345.2 ± 15.0 °C | [9] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 12.43 ± 0.40 | [9] |

| Solubility | Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water. | [10] |

| Storage | Sealed in a dry environment at 2-8°C. | [7][9] |

Synthesis and Purification

The synthesis of this compound can be achieved through the diazotization of methyl 3-amino-2-methylbenzoate.[9] This method provides a reliable route to the desired indazole core.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-amino-2-methylbenzoate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 3-amino-2-methylbenzoate (1.0 eq) in an aqueous solution of sodium nitrite (1.02 eq).[9]

-

Slowly add a dilute aqueous solution of glacial acetic acid to the reaction mixture.[9]

-

Stir the reaction mixture at room temperature for 4-6 hours.[9]

-

Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC), extract the mixture with ethyl acetate.[9]

-

Wash the organic layer with deionized water.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Concentrate the solution under reduced pressure to obtain the crude product.[9]

Purification Protocol

The crude product can be purified by column chromatography on silica gel to yield the final product as a yellow powder.[9]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.79 (s, 1H), 7.82 (d, J=8.16 Hz, 1H), 7.67 (d, J=8.12 Hz, 1H), 7.53 (s, 1H), 7.37 (t, J=14.32 Hz, 1H), 2.55 (s, 3H)[9] |

| ¹³C NMR | Predicted values or data from closely related isomers would be presented here as direct experimental data for the 4-carboxylate is not readily available in the cited literature. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C stretching vibrations. Specific data for the 4-carboxylate isomer is not detailed in the provided search results. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 176.17 g/mol . Fragmentation patterns would involve the loss of the methoxy group and other characteristic cleavages. |

Biological Significance and Applications

The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[2][5] These compounds have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[4][11][12]

This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules.[3] Its functional groups, the ester and the N-H of the indazole ring, provide reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening.[3] While specific biological data for this compound itself is limited in the public domain, its role as a key intermediate makes it a compound of high interest for medicinal chemists.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of the indazole core make it an attractive starting material for the creation of novel bioactive molecules. This guide provides a foundational understanding of its properties and synthesis, serving as a resource for researchers and scientists working with this important chemical entity.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthonix, Inc > 192945-49-6 | 1H-Indazole-4-carboxylic acid methyl ester [synthonix.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. Methyl indazole-4-carboxylate 97% | CAS: 192945-49-6 | AChemBlock [achemblock.com]

- 9. 192945-49-6 | CAS DataBase [m.chemicalbook.com]

- 10. Buy 5-(3-Phenoxyphenyl)-1H-tetrazole (EVT-338410) | 374538-02-0 [evitachem.com]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of 1H-Indazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The biological function of these compounds is intrinsically linked to their three-dimensional structure and the precise presentation of hydrogen bond donors and acceptors. A critical, and often pivotal, aspect of indazole chemistry is the phenomenon of annular tautomerism, which can significantly influence the physicochemical properties, reactivity, and pharmacological activity of these molecules.[4]

This technical guide provides a comprehensive overview of the tautomeric forms of 1H-indazole derivatives, with a primary focus on the equilibrium between the 1H- and 2H-tautomers. It will delve into the factors governing this equilibrium, detail the experimental and computational methods for their characterization, and discuss the implications of tautomerism in the context of drug design and development.

Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[5] However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[5] The most pertinent and extensively studied equilibrium is that between the 1H- and 2H-tautomers.[1][6] The 1H-indazole, featuring a benzenoid structure, is thermodynamically more stable than the 2H-indazole, which possesses a quinonoid character.[1][6]

The 1H- and 2H-Tautomeric Equilibrium

The tautomeric equilibrium between 1H- and 2H-indazole is a dynamic process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. While the 1H-tautomer is generally the predominant form, the position of this equilibrium can be influenced by a variety of factors, leading to the significant population of the 2H-tautomer under certain conditions.

Factors Influencing the Tautomeric Equilibrium

The delicate balance of the tautomeric equilibrium in substituted indazoles is governed by a combination of electronic, steric, and environmental factors.

-

Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role in modulating the relative stability of the 1H- and 2H-tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomeric forms. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.[7]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are critical determinants of the predominant tautomeric form in solution. Polar solvents may preferentially stabilize the more polar tautomer. The dipole moment of 2H-indazole derivatives is generally higher than that of their 1H-counterparts, suggesting that polar solvents might favor the 2H-tautomer.[8] Furthermore, hydrogen-bonding solvents can engage in differential interactions with the N-H protons of the two tautomers, thereby influencing their relative stability.[9]

-

Temperature: Temperature can also affect the tautomeric equilibrium, with changes in temperature potentially altering the relative populations of the tautomers.

-

Intra- and Intermolecular Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can significantly stabilize one tautomer over the other. For instance, the 2H-tautomer of certain indazole derivatives can be stabilized by strong intramolecular N-H···O=C hydrogen bonds in less polar solvents.[9] In the solid state, the formation of centrosymmetric dimers through intermolecular hydrogen bonds can also lead to the stabilization of the 2H-form.[9]

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of indazole tautomers can be quantified by the equilibrium constant (KT) and the corresponding free energy difference (ΔG). Computational chemistry provides a powerful tool for estimating these thermodynamic parameters.

| Computational Method | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |

| MP2/6-31G* | Gas | 3.6 | [5] |

| B3LYP/6-31G** | Gas | - | [7] |

| AM1 | Gas | - | [7] |

| Experimental (1H NMR) | DMSO-d6 | -0.12 (for compound 4) | [7] |

Note: A positive ΔE indicates that the 1H-tautomer is more stable. The experimental value is derived from the reported 55:45 ratio of 2H to 1H tautomers for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one at 298 K, corresponding to a ΔG of approximately -0.12 kcal/mol, favoring the 2H-tautomer in this specific case.[7]

Experimental Protocols for Tautomer Characterization

The unambiguous identification and characterization of indazole tautomers rely on a combination of spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[10][11] Both 1H and 13C NMR provide distinct spectral signatures for the 1H- and 2H-isomers.

Detailed Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Sample Preparation: Dissolve the indazole derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical spectral width: 0-15 ppm.

-

Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A larger number of scans is typically required compared to 1H NMR.

-

-

2D NMR Experiments:

-

HMBC (Heteronuclear Multiple Bond Correlation): Useful for establishing long-range correlations between protons and carbons, which can help in assigning the position of substitution and thus the tautomeric form.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, aiding in the structural elucidation of the predominant tautomer.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Key Differentiating Features in NMR:

-

1H NMR: The chemical shifts of the protons on the indazole core, particularly H3, H4, and H7, are sensitive to the tautomeric form.

-

13C NMR: The chemical shifts of the carbon atoms, especially C3, C3a, and C7a, are diagnostic for distinguishing between 1H- and 2H-indazoles.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the proton position and unambiguous determination of the tautomeric form.[13][14]

Detailed Methodology:

-

Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure. The position of the hydrogen atom on the nitrogen can be located from the difference Fourier map.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[7][15]

Detailed Methodology:

-

Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-31G**).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Energy Calculations: Calculate the single-point electronic energies of the optimized structures, potentially at a higher level of theory or with a larger basis set for improved accuracy.

-

Relative Energy Calculation: Determine the relative free energy (ΔG) between the tautomers by comparing their total energies, including thermal corrections.

Implications in Drug Development

The specific tautomeric form of an indazole derivative can have profound implications for its biological activity.[16] The position of the N-H proton dictates the hydrogen bond donor and acceptor pattern, which is critical for molecular recognition at the target binding site. For instance, in kinase inhibitors, the indazole scaffold often forms key hydrogen bonds with the hinge region of the kinase. A shift in the tautomeric equilibrium could lead to a loss of these crucial interactions and a corresponding decrease in potency.

Therefore, understanding and controlling the tautomeric preference of indazole-based drug candidates is a key aspect of lead optimization. This can be achieved through the judicious selection of substituents and by considering the specific microenvironment of the drug's binding site. The ability to predict and characterize the predominant tautomeric form is thus essential for the rational design of novel and effective indazole-based therapeutics.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caribjscitech.com [caribjscitech.com]

- 9. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Rise of Indazole Carboxylates: A Technical Guide for Medicinal Chemists

Introduction to the Indazole Core in Drug Discovery

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Indazole derivatives have been successfully developed into drugs for treating cancer, inflammation, and chemotherapy-induced nausea.[3] This technical guide provides an in-depth exploration of indazole carboxylates, a key class of indazole derivatives, for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.

Synthesis of Indazole-3-Carboxylic Acid and Its Derivatives

The versatile 1H-indazole-3-carboxylic acid serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, including esters and amides.[3]

General Synthetic Workflow

The synthesis of a library of 1H-indazole-3-carboxylic acid derivatives generally follows the workflow depicted below.

Experimental Protocols

This protocol describes the synthesis of the core scaffold, 1H-indazole-3-carboxylic acid, from a protected indazole precursor.[3]

Materials:

-

1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Carbon dioxide (CO2) gas

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Citric acid solution

-

N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF) in THF

-

10% Sodium bicarbonate (NaHCO3) solution

Procedure:

-

To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) at -70 °C under a nitrogen atmosphere, add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise.

-

Stir the resulting bright yellow solution at -70 °C for 30 minutes.

-

Bubble CO2 gas through the solution at -70 °C for 90 minutes.

-

Quench the reaction with saturated ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer with citric acid solution to precipitate the SEM-protected acid.

-

Dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (98 mL, 1 M in THF).

-

Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.

-

Evaporate the THF, basify the residue with 10% NaHCO3 solution, and wash with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer with citric acid solution to precipitate the final product.

-

Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid.[3]

This protocol details the esterification of 1H-indazole-3-carboxylic acid.[4]

Materials:

-

1H-Indazole-3-carboxylic acid

-

Methanesulfonic acid

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Methylene chloride

-

Magnesium sulfate

Procedure:

-

A stirred mixture of 1H-indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) is heated at reflux temperature for 5 hours.[4]

-

Concentrate the mixture to a volume of 30 ml and treat with excess saturated aqueous sodium bicarbonate solution.[4]

-

Add water to a total volume of 200 ml and collect the suspended solid by filtration.[4]

-

Dissolve the wet solid in methylene chloride (200 ml).[4]

-

Dry the methylene chloride solution with magnesium sulfate and concentrate to yield the product.[4]

This protocol describes a general method for the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid.[3][5]

Materials:

-

1H-Indazole-3-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Substituted amine (R-NH2)

-

Methanol

-

Chloroform

-

10% Sodium bicarbonate (NaHCO3) solution

-

Brine solution

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).[3][5]

-

Stir the reaction mixture at room temperature for 15 minutes.[3][5]

-

Add the desired substituted amine (0.61 mmol) to the reaction mixture and stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[3][5]

-

Upon completion, pour the reaction mixture into ice water (20 mL).[5]

-

Extract the product with 10% methanol in chloroform (2 x 30 mL).[3][5]

-

Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.[3][5]

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[3][5]

Pharmacological Activities of Indazole Carboxylates

Indazole carboxylates exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Inhibition of Calcium-Release Activated Calcium (CRAC) Channels

A significant area of research for indazole-3-carboxamides is their role as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[6] These channels are crucial for intracellular calcium signaling, particularly in immune cells, and their dysregulation is implicated in autoimmune and inflammatory diseases.[6]

The activation of CRAC channels is a key event in T-cell activation and other immune responses. Depletion of calcium stores in the endoplasmic reticulum (ER) is sensed by STIM1, which then activates the Orai1 channel in the plasma membrane, leading to calcium influx and downstream signaling, including the activation of the transcription factor NFAT.[3][7]

SAR studies have revealed key structural features of indazole-3-carboxamides that are critical for their CRAC channel inhibitory activity. A "reversed" amide linker (-CO-NH-Ar) is essential for potent inhibition.[6] The nature of the aryl group (Ar) also significantly influences activity.

| Compound ID | Ar Group | IC50 (µM) for Ca2+ Influx | IC50 (µM) for TNFα Production |

| 12a | 2,6-difluorophenyl | 1.51 | <1 |

| 12d | 3-fluoro-4-pyridyl | 0.67 | 0.28 |

| 12g | 3,5-difluoro-4-pyridyl | >30 (46% inhibition at 30 µM) | - |

| 9b | - | 29 | - |

| 9c | - | Inactive at 100 µM | - |

Data sourced from[6]

Kinase Inhibition

Indazole carboxylates have also been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8]

The following table summarizes the IC50 values of representative indazole-3-carboxamide derivatives against different kinases.

| Compound | Target Kinase | IC50 (nM) |

| Axitinib | VEGFR1 | 0.1 |

| VEGFR2 | 0.2 | |

| VEGFR3 | 0.1-0.3 | |

| PDGFRβ | 1.6 | |

| c-Kit | 1.7 | |

| Pazopanib | VEGFR1 | 10 |

| VEGFR2 | 30 | |

| VEGFR3 | 47 | |

| PDGFRα | 71 | |

| c-Kit | 74 | |

| Compound 30l | PAK1 | 9.8 |

Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives are linked to their ability to modulate key inflammatory pathways. One such pathway is the NF-κB signaling cascade, a central regulator of inflammatory gene expression.[11][12][13]

Inhibiting the NF-κB pathway can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. While the direct interaction of indazole carboxylates with specific components of this pathway requires further elucidation, their observed anti-inflammatory effects suggest a potential modulatory role.

Antimicrobial Activity

Certain indazole-3-carboxamide derivatives have demonstrated promising activity against various bacterial and fungal strains.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of indazole-3-carboxamides against different microorganisms.

| Compound ID | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) |

| 4a | 12 | 12 | 14 | 14 |

| 4b | 10 | 11 | 12 | 12 |

| 4c | 14 | 12 | 15 | 14 |

| 4m | 11 | 12 | 12 | 11 |

| 4n | 13 | 11 | 13 | 12 |

| Ciprofloxacin | 8 | 8 | 10 | 10 |

Data sourced from[14]

Detailed Experimental Protocols for Biological Assays

CRAC Channel Inhibition Assay (Fluorescence-based)

Objective: To determine the potency of indazole carboxylates in inhibiting store-operated calcium entry (SOCE) through CRAC channels.

Materials:

-

Cells expressing CRAC channels (e.g., Jurkat T-cells, RBL-2H3 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Thapsigargin (SERCA inhibitor)

-

Calcium-free buffer

-

Calcium-containing buffer

-

Test compounds (indazole carboxylates)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in a calcium-free buffer for 30-60 minutes at 37°C.

-

Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified period.

-

Store Depletion: Add thapsigargin to deplete intracellular calcium stores and record the baseline fluorescence.

-

Calcium Influx Measurement: Add a calcium-containing buffer to the wells to initiate SOCE and record the increase in fluorescence over time.

-

Data Analysis: Calculate the percentage of inhibition of calcium influx for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the IC50 of indazole carboxylates against specific protein kinases.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

Test compounds (indazole carboxylates)

-

White, opaque microplates

-

Luminometer

Procedure:

-

Compound Plating: Add serial dilutions of the test compounds to the wells of the microplate.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Include "no enzyme" and "vehicle" controls.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Signal Detection: Add the luminescent ATP detection reagent to stop the reaction and measure the luminescence.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of indazole carboxylates against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (indazole carboxylates)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.[2][15]

Conclusion

Indazole carboxylates represent a versatile and highly promising class of compounds in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties to target a range of diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and advance the therapeutic potential of this important chemical scaffold. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and further elucidating their mechanisms of action to develop novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Orai1-NFAT Signalling Pathway Triggered by T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stromal Interaction Molecule 1 (STIM1) and Orai1 Mediate Histamine-evoked Calcium Entry and Nuclear Factor of Activated T-cells (NFAT) Signaling in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orai1-NFAT signalling pathway triggered by T cell receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. protocols.io [protocols.io]

The Discovery and Synthetic Accessibility of Methyl 1H-indazole-4-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 1H-indazole-4-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. While specific literature detailing the initial discovery of this particular isomer is limited, its synthesis is readily achievable through established methodologies for constructing the indazole core. This document outlines the compound's properties, a plausible synthetic pathway, and the broader significance of the indazole-4-carboxylate scaffold in medicinal chemistry.

The indazole core is recognized as a "privileged scaffold" in drug discovery, forming the structural basis for numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Several clinically approved drugs, such as the anticancer agents Niraparib and Pazopanib, feature the indazole motif, underscoring its importance.[2]

Plausible Synthesis of this compound

The construction of the 1H-indazole ring system can be accomplished through various synthetic strategies.[1][5][6] A highly effective and classical approach for synthesizing indazoles is the Cadogan reaction, which involves the reductive cyclization of an o-nitro-toluene derivative using a trivalent phosphorus reagent like triethyl phosphite.[7]

For the synthesis of this compound, a logical starting material is Methyl 2-methyl-3-nitrobenzoate. The reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then rapidly undergoes intramolecular C-H insertion to form the stable aromatic indazole ring.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Targets in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the key biological targets of indazole derivatives, with a focus on their therapeutic potential, particularly in oncology and neurodegenerative diseases. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile class of molecules.

Key Biological Targets of Indazole Derivatives

Indazole derivatives have demonstrated inhibitory activity against a wide range of biological targets, with a predominant focus on protein kinases involved in critical cellular processes. Dysregulation of these kinases is a hallmark of many diseases, most notably cancer.

Protein Kinase Inhibitors in Oncology

Indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases that drive tumor growth, proliferation, and angiogenesis. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and target key kinases in cancer signaling pathways.[1]

1.1.1. Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Indazole derivatives have been extensively investigated as VEGFR inhibitors.

-

Pazopanib is a multi-kinase inhibitor that targets VEGFR-1, -2, and -3, among other kinases.[2]

-

Axitinib is another potent VEGFR inhibitor.[2]

1.1.2. Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. Several indazole derivatives have been identified as potent FGFR inhibitors.[3][4]

1.1.3. Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[1][5] Indazole derivatives have been developed as potent inhibitors of Aurora kinases.[3][6][7]

1.1.4. Glycogen Synthase Kinase 3 (GSK-3)

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to cancer and neurodegenerative diseases. Indazole derivatives have been reported as GSK-3 inhibitors.[3]

1.1.5. Threonine Tyrosine Kinase (TTK)

TTK, also known as Mps1, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1] Inhibition of TTK is a promising strategy for cancer therapy, and indazole-based compounds have shown potent TTK inhibitory activity.[5][8]

1.1.6. Other Oncogenic Kinases

Indazole derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as Bcr-Abl .[4]

Targets in Neurodegenerative Diseases

The therapeutic potential of indazole derivatives extends beyond oncology. Researchers are exploring their efficacy in targeting key proteins involved in the pathogenesis of neurodegenerative disorders. One notable target is Glycogen Synthase Kinase 3β (GSK-3β) , which is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

Quantitative Data on Indazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative indazole derivatives against their respective kinase targets and various cancer cell lines. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[1]

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference(s) |

| Pazopanib | VEGFR-1 | 10 | [2] |

| VEGFR-2 | 30 | [2] | |

| VEGFR-3 | 47 | [2] | |

| Axitinib | VEGFR-2 | 0.2 | [9] |

| Indazole Derivative 30 | VEGFR-2 | 1.24 | [10] |

| Indazole Derivative 10k | VEGFR-2 | 21 | [11] |

| Indazole Derivative 10l | VEGFR-2 | 26 | [11] |

| Indazole Derivative 27a | FGFR1 | < 4.1 | [3] |

| FGFR2 | 2.0 | [3] | |

| Indazole Derivative 22 | FGFR1 | 2,000 | [3] |

| FGFR2 | 800 | [3] | |

| FGFR3 | 4,500 | [3] | |

| Indazole Derivative 106 | FGFR1 | 2,000 | [4] |

| FGFR2 | 800 | [4] | |

| FGFR3 | 4,500 | [4] | |

| Indazole Derivative 9u | FGFR1 | 3.3 | [12] |

| Indazole Derivative 1 | FGFR1 | 100 | [13] |

| Indazole Derivative 17 | Aurora A | 26 | [1] |

| Aurora B | 15 | [1] | |

| Indazole Derivative 21 | Aurora B | 31 | [1] |

| Indazole Derivative 30 | Aurora A | 85 | [1] |

| Indazole Amide 53d | Aurora A | 26 | [3] |

| Indazole Derivative 50 | GSK-3 | 350 | [3] |

| Indazole Derivative 46 | GSK-3 | 640 | [3] |

| CFI-400936 (72) | TTK | 3.6 | [8] |

| Indazole Derivative 89 | Bcr-Abl (WT) | 14 | [4] |

| Bcr-Abl (T315I) | 450 | [4] |

Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference(s) |

| Compound 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [14] |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [15] |

| A549 | Lung Cancer | > 50 | [15] | |

| PC-3 | Prostate Cancer | 20.14 | [15] | |

| Hep-G2 | Hepatoma | 15.36 | [15] | |

| Compound 4f | MCF-7 | Breast Cancer | 1.629 | [16] |

| Compound 4i | MCF-7 | Breast Cancer | 1.841 | [16] |

| A549 | Lung Cancer | 2.305 | [16] | |

| Caco2 | Colorectal Adenocarcinoma | 4.990 | [16] | |

| Compound 2y | HL60 | Leukemia | 0.0083 | [4] |

| HCT116 | Colon Cancer | 0.0013 | [4] | |

| Axitinib | Glioblastoma | Glioblastoma | 2.2133 (7-day) | [17] |

| Pazopanib | 786-O | Renal Cell Carcinoma | ~20 (48h) | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of indazole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, Aurora A, FGFR1, GSK-3β)

-

Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2, Kemptide for Aurora A, GSK Substrate Peptide for GSK-3β)[18][19][20]

-

Indazole derivative test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)[20][21]

-

ATP (concentration typically at or near the Km for the specific kinase)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the indazole derivative in kinase buffer.

-

In a 384-well plate, add the test compound solution or vehicle control (e.g., DMSO).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[21]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Indazole derivative test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indazole derivative and a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line of interest

-

Indazole derivative test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with the indazole derivative for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.

-

Materials:

-

Cancer cell line of interest

-

Indazole derivative test compounds

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

-

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.

-

Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.

-

Seed cells in serum-free medium in the upper chamber of the inserts, along with various concentrations of the indazole derivative or vehicle control.

-

Incubate for a suitable period (e.g., 24-48 hours) to allow for migration or invasion.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the stain and quantify the absorbance, or count the stained cells under a microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their evaluation.

VEGFR-2 signaling pathway and its inhibition by indazole derivatives.

Role of Aurora kinases in mitosis and the effect of indazole inhibitors.

FGFR signaling cascade and its inhibition by indazole compounds.

Role of GSK-3β in tau phosphorylation and neurodegeneration.

General experimental workflow for the evaluation of indazole derivatives.

Conclusion

Indazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their ability to potently and often selectively inhibit key biological targets, particularly protein kinases, has led to the development of successful anticancer drugs. The ongoing research into their activity against targets in neurodegenerative and other diseases highlights the broad applicability of the indazole scaffold in drug discovery. This technical guide provides a foundational understanding of the primary biological targets, quantitative inhibitory data, and essential experimental protocols to aid researchers and drug development professionals in the continued exploration and optimization of indazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Methyl 1H-indazole-4-carboxylate: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of Methyl 1H-indazole-4-carboxylate, a key building block for pharmaceutical research and drug development. The outlined procedures are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. This compound, in particular, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Its structural motif is found in compounds targeting a range of diseases, making its efficient synthesis a topic of considerable interest. This protocol details a reliable synthetic route starting from commercially available 2-amino-3-methylbenzoic acid.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the diazotization and subsequent intramolecular cyclization of 2-amino-3-methylbenzoic acid to yield 1H-indazole-4-carboxylic acid. The second step is the Fischer esterification of the resulting carboxylic acid with methanol to produce the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-4-carboxylic Acid

This procedure outlines the formation of the indazole ring system from an appropriately substituted aniline derivative through diazotization and cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-3-methylbenzoic acid | 151.16 | 10.0 g | 66.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.0 g | 72.5 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 20 mL | - |

| Water (H₂O) | 18.02 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add concentrated hydrochloric acid (20 mL) to the suspension. Stir until a fine, uniform suspension of the hydrochloride salt is formed.

-

In a separate beaker, dissolve sodium nitrite (5.0 g, 72.5 mmol) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the acidic suspension of 2-amino-3-methylbenzoic acid hydrochloride over 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Gradually warm the reaction mixture to room temperature and then heat to 60-70 °C for 2 hours. Nitrogen gas evolution should be observed.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 1H-indazole-4-carboxylic acid as a solid.

Expected Yield: 80-90%

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of 1H-indazole-4-carboxylic acid with methanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1H-Indazole-4-carboxylic Acid | 162.15 | 8.0 g | 49.3 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1H-indazole-4-carboxylic acid (8.0 g, 49.3 mmol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[1][2][3][4][5]

Expected Yield: 75-85%

Data Presentation

Summary of Synthesis Data:

| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |

| 1 | 1H-Indazole-4-carboxylic Acid | 2-Amino-3-methylbenzoic acid | 80-90 | >95% |

| 2 | This compound | 1H-Indazole-4-carboxylic Acid | 75-85 | >98% |

Characterization Data for this compound:

| Analysis | Result |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (br s, 1H, NH), 8.25 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.65 (d, J=7.2 Hz, 1H), 7.40 (t, J=7.8 Hz, 1H), 4.00 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5, 141.0, 134.5, 128.0, 124.0, 122.5, 121.0, 110.0, 52.5 |

| Mass Spectrometry (ESI+) | m/z 177.06 [M+H]⁺ |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Caption: Logical flow diagram of the synthetic steps.

References

Synthetic Routes for 1H-Indazole-4-Carboxylic Acid Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indazole-4-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of a variety of biologically active compounds. This document provides detailed application notes and protocols for the synthesis of these valuable intermediates. Due to the relative scarcity of published methods for the 4-substituted isomer compared to the 3-substituted counterpart, this note outlines a robust and adaptable synthetic strategy commencing from readily available starting materials. The protocols provided are based on established chemical transformations and offer guidance on reaction conditions, purification, and characterization, supplemented with tables of quantitative data and visual diagrams of the synthetic workflow.

Introduction

The indazole nucleus is a privileged bicyclic heteroaromatic system that is a core component of numerous pharmaceutical agents. The substituent at the 4-position of the indazole ring can significantly influence the pharmacological profile of the resulting molecule. Consequently, access to a diverse range of 1H-indazole-4-carboxylic acid esters is crucial for drug discovery and development programs. The synthetic routes detailed herein provide a practical foundation for the laboratory-scale preparation of these compounds.

Synthetic Strategy Overview

The presented synthetic approach is a multi-step process beginning with the nitration of a commercially available substituted toluene, followed by oxidation, reduction, diazotization, and cyclization to form the indazole core. The final step involves the esterification of the resulting carboxylic acid.

Methyl 1H-indazole-4-carboxylate: A Versatile Scaffold for Bioactive Molecule Synthesis

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-4-carboxylate is a key heterocyclic building block in the field of medicinal chemistry. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, crucial targets in modern drug discovery.

Application in Kinase Inhibitor Synthesis

The indazole core serves as an excellent scaffold for the development of kinase inhibitors. By modifying the N1 position and converting the C4-carboxylate into an amide, a diverse library of compounds can be generated for screening against various kinases. A notable example is the synthesis of inhibitors targeting kinases like Akt and Polo-like kinase 4 (PLK4), which are pivotal in cell growth, proliferation, and survival pathways.[2][3][4] Dysregulation of these pathways is a hallmark of many cancers.

General Synthetic Scheme for Indazole-4-carboxamide Kinase Inhibitors

A common strategy involves the N-alkylation of the indazole ring followed by amidation of the carboxylate. The choice of alkylating agent and amine for the amidation step allows for the introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

Caption: Synthetic workflow for indazole-4-carboxamide kinase inhibitors.

Experimental Protocol: Synthesis of N-aryl-1H-indazole-4-carboxamides

This protocol describes a general three-step synthesis of a library of N-aryl-1H-indazole-4-carboxamides starting from this compound.

Step 1: N-Arylation of this compound

-

To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF, add a base like cesium carbonate (Cs2CO3, 2.0 equiv).

-

Add the desired aryl halide (e.g., 4-fluorobenzyl bromide, 1.2 equiv).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-aryl-methyl-1H-indazole-4-carboxylate.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the N-aryl-methyl-1H-indazole-4-carboxylate (1.0 equiv) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 equiv).

-

Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-aryl-1H-indazole-4-carboxylic acid, which is often used in the next step without further purification.

Step 3: Amide Coupling

-

To a solution of the N-aryl-1H-indazole-4-carboxylic acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

-

Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine (1.2 equiv).

-

Stir the reaction at room temperature for 4-12 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1H-indazole-4-carboxamide.

Quantitative Data for Representative Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| C05 | PLK4 | < 0.1 | [4] |

| A-443654 analog | Akt | - | [3] |

| GSK2239633A | CCR4 | - | [5] |

Application in PARP Inhibitor Synthesis

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[6] The indazole scaffold is a core component of the approved PARP inhibitor, Niraparib.[7][8] this compound can be a valuable starting material for the synthesis of novel PARP inhibitors.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Experimental Protocol: Synthesis of an Indazole-4-carboxamide PARP Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate that can be further elaborated to generate PARP inhibitors.

-

Amidation of this compound:

-

In a sealed vessel, suspend this compound (1.0 equiv) in methanol.

-

Add a solution of sodium methoxide in methanol (catalytic amount).

-

Pressurize the vessel with ammonia gas (e.g., 2-10 bar).[9]

-

Heat the reaction mixture to 60-70°C for 12-24 hours.

-

Cool the reaction mixture, vent the ammonia, and concentrate under reduced pressure.

-

The resulting 1H-indazole-4-carboxamide can be purified by recrystallization.

-

-

N-Arylation of 1H-indazole-4-carboxamide:

-

This step is analogous to the N-arylation described for kinase inhibitors, using the 1H-indazole-4-carboxamide as the starting material. The reaction conditions would typically involve a base such as K2CO3 or Cs2CO3 and an appropriate aryl halide in a polar aprotic solvent like DMF at elevated temperatures.

-

Quantitative Data for Representative PARP Inhibitors

| Compound ID | Target | IC50 (nM) | Cell Line (BRCA-deficient) | GI50 (µM) | Reference |

| Niraparib | PARP-1/2 | 3.8 / 2.1 | - | - | [8] |

| 16l | PARP-1 | - | HCC1937 | - | [6] |

| 81 | PARP-1/2 | 30 / 2 | BRCA1-deficient cells | - | [8] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of potent and selective kinase and PARP inhibitors. The ability to readily modify the indazole core at multiple positions provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of new drug candidates.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

Applications of Methyl 1H-indazole-4-carboxylate in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2][3] Methyl 1H-indazole-4-carboxylate serves as a crucial synthetic intermediate and a versatile building block in the design and synthesis of novel therapeutic agents. Its strategic functionalization at various positions allows for the exploration of diverse chemical space and the development of potent and selective modulators of various biological targets. This document provides detailed application notes and protocols related to the use of this compound in drug discovery, with a particular focus on its role as a scaffold for kinase inhibitors.

Core Applications in Drug Discovery

This compound is a key precursor for the synthesis of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.[3][4] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[4] The carboxylate group at the 4-position of the indazole ring provides a convenient handle for chemical modification, enabling the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

One notable example is the development of highly potent FGFR1 inhibitors derived from the 1H-indazole-4-carboxamide scaffold. These derivatives have demonstrated significant enzymatic and cellular inhibitory activities.[3]

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a key derivative synthesized from a 1H-indazole-4-carboxylate precursor against Fibroblast Growth Factor Receptor 1 (FGFR1).

| Compound ID | Target Kinase | Structure | IC50 (nM) | Cell Line | Reference |

| 1 | FGFR1 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 ± 1.9 | - | [3] |

Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival.[1][5][6] Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation of its intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumorigenesis.[1][5][6] Inhibitors developed from the this compound scaffold can block this signaling cascade, leading to anti-cancer effects.

FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols outline the general synthetic strategies that can be employed to produce this compound and its derivatives, as well as a typical kinase inhibition assay.

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is an illustrative adaptation based on general methods for indazole synthesis.

Objective: To synthesize this compound from a suitable starting material.

Materials:

-

Substituted ortho-toluidine precursor

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification reagent

-

Appropriate solvents (e.g., DMF, Dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Diazotization: Dissolve the ortho-toluidine precursor in a suitable solvent and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the low temperature.

-

Stir the reaction mixture for a specified time to allow for the formation of the diazonium salt.

-

Cyclization: Induce cyclization to form the indazole ring. This can be achieved through various methods, such as thermal decomposition or treatment with a reducing agent.

-

Esterification: Convert the resulting indazole-4-carboxylic acid to the methyl ester. This can be achieved by refluxing with methanol in the presence of an acid catalyst like thionyl chloride.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

General Synthetic Workflow.

Protocol 2: FGFR1 Kinase Inhibition Assay (Illustrative)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against FGFR1.

Objective: To measure the IC50 value of a test compound against FGFR1 kinase.

Materials:

-

Recombinant human FGFR1 kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

Adenosine triphosphate (ATP), [γ-³³P]ATP

-

Test compound (e.g., 1H-indazole-4-carboxamide derivative) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, substrate, and recombinant FGFR1 enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a control with DMSO only (vehicle).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Transfer the reaction mixture to a filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillant to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay Workflow.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its utility as a synthetic intermediate for the generation of potent kinase inhibitors, particularly those targeting the FGFR signaling pathway, has been demonstrated. The protocols and data presented herein provide a foundation for researchers to explore the potential of this chemical entity in developing novel therapeutics for cancer and other diseases. Further derivatization of the 4-carboxylate position offers a promising strategy for the discovery of next-generation targeted therapies.

References

- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]